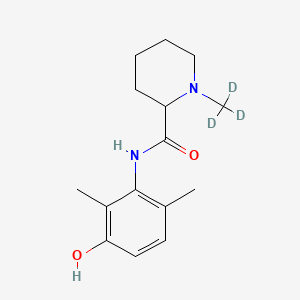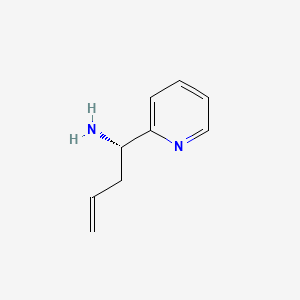
3-ヒドロキシメピバカイン-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy Mepivacaine-d3 is the deuterium labeled 3-Hydroxy Mepivacaine . It is a stable isotope and is primarily used for research . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy Mepivacaine-d3 is C15H19D3N2O2 . This indicates that the compound consists of 15 carbon atoms, 19 hydrogen atoms, 3 deuterium atoms (a form of hydrogen), 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3-Hydroxy Mepivacaine-d3 is a solid substance . It is soluble in DMSO and methanol . The compound has a melting point of >182° C (dec.) . Its molecular weight is 265.37 .科学的研究の応用
医薬品標準品
3-ヒドロキシメピバカイン-d3は、医薬品試験の標準品として使用されます . 標準品は、薬物開発と医薬品試験において不可欠であり、結果の一貫性と正確性を保証します。
不純物標準品
this compoundは、標準品に加えて、不純物標準品としても分類されています . 不純物標準品は、医薬品試験で使用され、薬物サンプル中の不純物を特定し、定量化するために使用されます。これは、薬物の安全性と有効性を確保するために不可欠です。
安定同位体標識
this compoundは、重水素標識化合物です . 重水素標識は、薬物開発で薬物とその代謝物を体内追跡および定量化するために使用される技術です .
代謝物 非標識
this compoundは、代謝物非標識としても分類されています . これは、薬物の代謝を調査する研究で使用でき、研究者が薬物が体内でどのように分解されるかを理解するのに役立ちます。
メピバカインの定量化
メピバカイン-d3は、GCまたはLC-MSによるメピバカインの定量化のための内部標準として使用されます . これにより、さまざまなサンプル中の局所麻酔薬であるメピバカインの濃度を正確に測定するのに役立ちます。
電位依存性ナトリウムチャネルの阻害剤
this compoundの母体化合物であるメピバカインは、電位依存性ナトリウムチャネルの阻害剤であることが知られています . したがって、this compoundは、ナトリウムチャネル阻害の効果を研究する研究で使用できる可能性があります。
作用機序
Target of Action
3-Hydroxy Mepivacaine-d3 is a deuterium-labeled derivative of 3-Hydroxy Mepivacaine . The primary target of Mepivacaine, and by extension 3-Hydroxy Mepivacaine-d3, is the sodium channels present in neurons . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
Mepivacaine, and thus 3-Hydroxy Mepivacaine-d3, acts by binding selectively to the intracellular surface of sodium channels . This binding blocks the influx of sodium into the axon, thereby increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . As a result, depolarization necessary for action potential propagation and subsequent nerve function is prevented .
Biochemical Pathways
The action of 3-Hydroxy Mepivacaine-d3 primarily affects the sodium ion transport pathway. By blocking sodium influx, it disrupts the normal flow of ions that is necessary for the generation and propagation of action potentials . This disruption in the biochemical pathway leads to a decrease in nerve excitability, resulting in local anesthesia .
Pharmacokinetics
Mepivacaine is rapidly absorbed post administration and has a large volume of distribution . It is extensively metabolized via hydroxylation to two metabolites, 3 OH-mepivacaine and 4-hydroxy-mepivacaine . Metabolic clearance is high and these metabolites are rapidly excreted . The pharmacokinetic properties of 3-Hydroxy Mepivacaine-d3 are expected to be similar, with the deuterium label potentially affecting the metabolic and excretion profiles .
Result of Action
The primary result of the action of 3-Hydroxy Mepivacaine-d3 is the production of local or regional analgesia and anesthesia . By blocking nerve impulses at the site of administration, it prevents the sensation of pain from being transmitted to the brain . This makes it useful for procedures requiring local or regional anesthesia .
Action Environment
The action, efficacy, and stability of 3-Hydroxy Mepivacaine-d3 can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which in turn can influence its ability to cross cell membranes and exert its anesthetic effect . Additionally, factors such as tissue perfusion and the presence of inflammation can affect the distribution and thus the efficacy of the compound .
生化学分析
Cellular Effects
It is known that stable isotopes of hydrogen, carbon, and other elements incorporated into drug molecules can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 3-Hydroxy Mepivacaine-d3 may have unique cellular effects compared to its parent compound, Mepivacaine.
Molecular Mechanism
As a deuterium-labeled compound, it is often used as a tracer for quantitation during the drug development process
Metabolic Pathways
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs , suggesting that 3-Hydroxy Mepivacaine-d3 may be involved in unique metabolic pathways.
特性
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVENKGUHBZKQPU-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC(=C2C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857724 |
Source


|
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346597-79-2 |
Source


|
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol and 4,4/'-(1-methylethylidene)bis[phenol], ma](/img/no-structure.png)







![(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B584697.png)
